molecular formula C18H21N5OS3 B11079402 3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11079402
M. Wt: 419.6 g/mol
InChI Key: QDBSJVVUIMLICV-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

    Structure: It combines a bicyclic thieno[3,2-e]pyridine core with a 1,3,4-thiadiazole ring and an ethylsulfanyl group.

Preparation Methods

Synthetic Routes::

  • The synthetic routes for this compound involve intricate steps, including cyclization reactions and amide formation.
  • Starting materials include appropriate precursors containing the necessary functional groups.
  • Specific reaction conditions (solvents, temperatures, catalysts) are crucial for successful synthesis.
Industrial Production::
  • While I couldn’t find direct information on industrial-scale production, laboratory-scale synthesis provides insights.
  • Researchers often optimize reactions for scalability, considering yield, cost, and safety.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions, leading to various oxidation states.

    Reduction: Reduction processes can modify functional groups.

    Substitution: Substituents on the thiadiazole ring or the pyridine core can be replaced.

    Amide Formation: The compound’s carboxamide group participates in amide bond formation.

Common Reagents and Conditions::

    Cyclization: Acid-catalyzed cyclization reactions are common.

    Thiol Reactions: Ethylsulfanyl group reactions involve thiols.

    Amide Formation: Carboxylic acid derivatives react with amines to form amides.

Major Products::
  • Cyclization can yield angular or linear products.
  • The exact products depend on substituents and reaction conditions.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and novel derivatives.

    Biology: Explore its interactions with biomolecules (enzymes, receptors).

    Medicine: Assess its potential as a drug candidate (e.g., anticancer, antimicrobial).

    Industry: Evaluate its use in materials science (e.g., polymers, sensors).

Mechanism of Action

    Targets: Identify molecular targets (proteins, enzymes) affected by the compound.

    Pathways: Study how it modulates cellular pathways (e.g., signaling cascades).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., fused ring system, ethylsulfanyl group).

    Similar Compounds: Explore related structures (e.g., other thienopyridines).

Properties

Molecular Formula

C18H21N5OS3

Molecular Weight

419.6 g/mol

IUPAC Name

6-amino-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H21N5OS3/c1-2-25-18-23-22-17(27-18)21-15(24)14-13(19)11-9-10-7-5-3-4-6-8-12(10)20-16(11)26-14/h9H,2-8,19H2,1H3,(H,21,22,24)

InChI Key

QDBSJVVUIMLICV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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